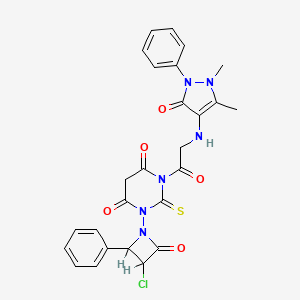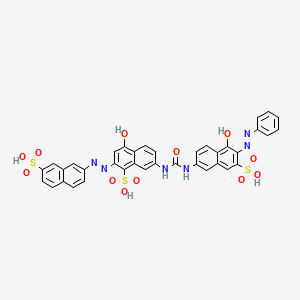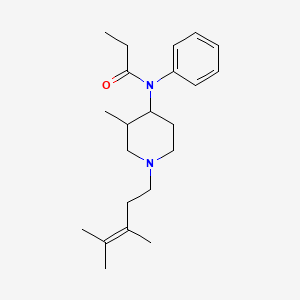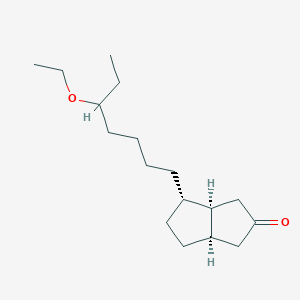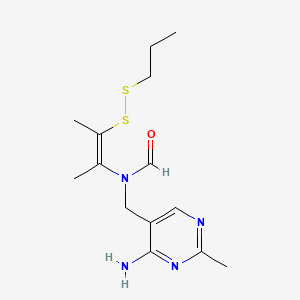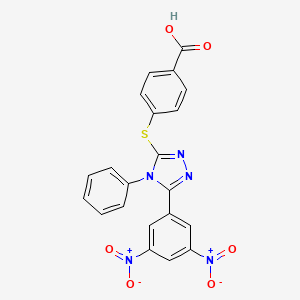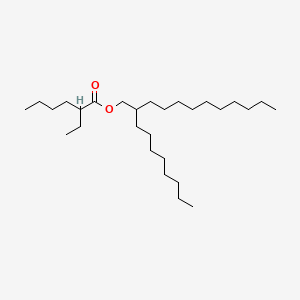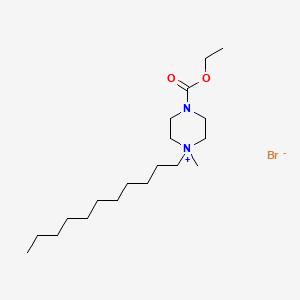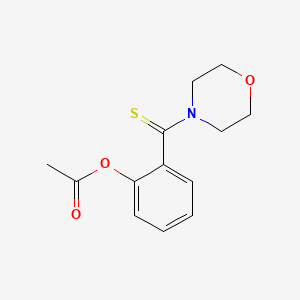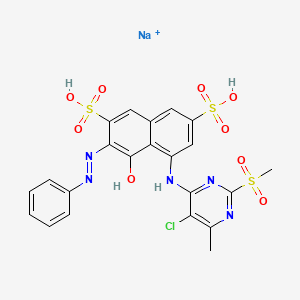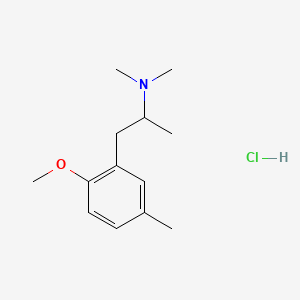
Phenethylamine, 2-methoxy-N,N,alpha,5-tetramethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-N,N,alpha,5-tetramethylphenethylamine hydrochloride is a synthetic compound belonging to the phenethylamine class. Phenethylamines are known for their stimulant effects on the central nervous system, often resulting in increased monoaminergic transmission . This compound is structurally similar to other psychoactive substances and is often studied for its potential pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N,N,alpha,5-tetramethylphenethylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Alkylation: Introduction of the methoxy group via alkylation of a phenol derivative.
Amidation: Formation of the amine group through amidation reactions.
Methylation: Introduction of methyl groups to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Advanced techniques such as continuous flow chemistry may also be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-N,N,alpha,5-tetramethylphenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Methoxy-N,N,alpha,5-tetramethylphenethylamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and neurotransmitter systems.
Medicine: Investigated for potential therapeutic applications, including its psychoactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-N,N,alpha,5-tetramethylphenethylamine hydrochloride involves its interaction with various molecular targets:
Serotonin Receptors: Acts as an agonist at serotonin receptors, particularly 5-HT1A and 5-HT2A, leading to altered neurotransmission.
Monoamine Transporters: Inhibits the reuptake of monoamines, increasing their availability in the synaptic cleft.
Pathways: Modulates signaling pathways involved in mood regulation, perception, and cognition.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Known for its potent psychoactive effects and rapid onset.
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): Another psychoactive compound with similar structural features.
Uniqueness
2-Methoxy-N,N,alpha,5-tetramethylphenethylamine hydrochloride is unique due to its specific substitution pattern, which may result in distinct pharmacological properties compared to other phenethylamines. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications .
Propiedades
Número CAS |
93309-52-5 |
|---|---|
Fórmula molecular |
C13H22ClNO |
Peso molecular |
243.77 g/mol |
Nombre IUPAC |
1-(2-methoxy-5-methylphenyl)-N,N-dimethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-10-6-7-13(15-5)12(8-10)9-11(2)14(3)4;/h6-8,11H,9H2,1-5H3;1H |
Clave InChI |
BJRYPXCKNKPSEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)CC(C)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


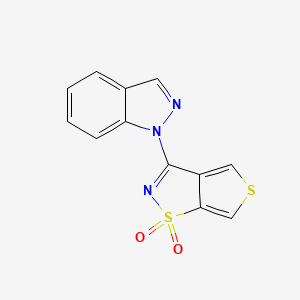
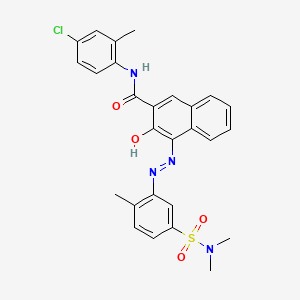
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12722826.png)
